Product packaging for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate(Cat. No.:CAS No. 103457-27-8)

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Cat. No.: B3417259
CAS No.: 103457-27-8
M. Wt: 280.12 g/mol
InChI Key: XJDUYGRZQWFBHZ-JXMROGBWSA-N
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Description

Ethyl 3-(2-bromophenyl)-2-cyanoacrylate (CAS 59803-32-6) is a brominated acrylate ester with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 . This compound is a solid at room temperature and is characterized by its acrylate group, which includes a conjugated system with a cyano (CN) group and a carbon-carbon double bond in an E configuration, as seen in its structural isomer . This electronic configuration makes it a valuable building block in organic synthesis, particularly in the development of more complex molecules. In research, this compound serves as a key synthetic intermediate. Acrylate derivatives like this one are crucial precursors in the synthesis of various pharmaceuticals and specialty chemicals . The bromine atom on the phenyl ring offers a specific site for further functionalization via cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery and material science applications. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses and is absolutely not for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO2 B3417259 Ethyl 3-(2-bromophenyl)-2-cyanoacrylate CAS No. 103457-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(2-bromophenyl)-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)10(8-14)7-9-5-3-4-6-11(9)13/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUYGRZQWFBHZ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233491
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
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Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103457-27-8, 59803-32-6
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103457-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, o-bromo-alpha-cyano-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-3-(2-bromophenyl)-2-cyano-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodological Refinements for Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Optimized Knoevenagel Condensation Protocols for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate Synthesis

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with a carbonyl compound. numberanalytics.comlookchem.com In the case of this compound, the synthesis involves the condensation of 2-bromobenzaldehyde (B122850) with ethyl cyanoacetate (B8463686). researchgate.net

Catalyst Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the Knoevenagel condensation, significantly influencing reaction rates and yields. google.com Both basic and acidic catalysts can be employed. numberanalytics.com

Base Catalysts: Traditionally, weak bases like piperidine (B6355638) and pyridine (B92270) have been used to catalyze the Knoevenagel condensation. researchgate.net The catalytic activity of amines is well-documented, with their effectiveness often correlating with their basicity. jmcs.org.mx For instance, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been demonstrated as an effective catalyst for the synthesis of cyanoacrylates, leading to high yields in shorter reaction times. jmcs.org.mx The mechanism with amine catalysts can proceed through the formation of an enolate from the active methylene compound or via an iminium intermediate with the aldehyde. byjus.com Studies have shown that for the piperidine-catalyzed reaction of benzaldehyde (B42025), the formation of the iminium ion is the rate-determining step. pcbiochemres.comacs.org

Lewis Acid Catalysts: Lewis acids such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) have also been utilized, often in combination with a base like pyridine. acs.org These catalysts activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. nih.gov

Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, various heterogeneous catalysts have been explored. These include metal oxides, zeolites, and functionalized resins. ajgreenchem.comresearchgate.net For example, copper-magnesium-aluminum layered double hydroxides have shown good catalytic activity in the condensation of benzaldehyde with ethyl cyanoacetate. researchgate.net

Organocatalysts: Phosphanes, such as triphenylphosphine (B44618) (TPP), have emerged as efficient organocatalysts for the Knoevenagel condensation, particularly for the synthesis of α-cyanoacrylates. organic-chemistry.org These reactions can often be carried out under mild, solvent-free conditions, offering high stereoselectivity. organic-chemistry.org

The table below summarizes the influence of various catalyst systems on the Knoevenagel condensation.

Catalyst TypeExample(s)General Effect on Efficiency and Selectivity
Basic Catalysts Piperidine, Pyridine, Diisopropylethylammonium acetate (DIPEAc)Generally provide good to excellent yields. Reaction rate can be dependent on base strength. Selectivity can be high. researchgate.netjmcs.org.mx
Lewis Acid Catalysts Zinc Chloride (ZnCl₂), Titanium Tetrachloride (TiCl₄)Activate the aldehyde, increasing reaction rates. Often used with a co-catalyst. acs.org
Heterogeneous Catalysts Metal Oxides, Zeolites, Layered Double HydroxidesFacilitate easy catalyst removal and recycling. Activity and selectivity depend on the specific material. researchgate.netajgreenchem.comresearchgate.net
Organocatalysts Triphenylphosphine (TPP)Allow for mild, often solvent-free conditions with high stereoselectivity. organic-chemistry.org

Solvent Effects and Reaction Medium Engineering

The solvent plays a crucial role in the Knoevenagel condensation, influencing reaction rates and the stability of intermediates. google.com Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction. nih.govsci-hub.se

Commonly used solvents include ethanol (B145695), methanol, and dimethylformamide (DMF). google.com Ethanol is a frequent choice, providing good yields for the synthesis of ethyl (E)-2-cyano-3-substituted aryl acrylates. nih.gov The use of ionic liquids as both solvent and catalyst has also been investigated, offering potential advantages in terms of reaction efficiency and recyclability. aston.ac.uk For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been successfully used as a medium for the Knoevenagel condensation. byjus.com

Solvent-free conditions, often coupled with microwave irradiation, represent a greener alternative, leading to enhanced reaction rates, higher yields, and simpler work-up procedures. mdpi.com

The following table outlines the effects of different solvents on the Knoevenagel condensation.

Solvent TypeExample(s)General Effect on Reaction
Polar Protic Solvents Ethanol, MethanolCommonly used, generally provide good yields. Can participate in the reaction mechanism. google.comnih.gov
Polar Aprotic Solvents Dimethylformamide (DMF)Often used, can lead to high yields. google.com
Ionic Liquids [bmim]BF₄Can act as both solvent and catalyst, offering green chemistry advantages. byjus.comaston.ac.uk
Solvent-Free -Often combined with microwave irradiation for rapid and efficient reactions. mdpi.com

Reaction Kinetics and Rate-Determining Steps in Condensation Pathways

The kinetics of the Knoevenagel condensation are complex and depend on the specific reactants and catalysts used. The reaction generally proceeds through a series of equilibrium steps. google.com

For base-catalyzed reactions, the initial step is the deprotonation of the active methylene compound (ethyl cyanoacetate) to form a carbanion (enolate). google.com This is followed by the nucleophilic attack of the carbanion on the carbonyl carbon of 2-bromobenzaldehyde. The resulting alkoxide intermediate then undergoes elimination of a water molecule to yield the final product. google.com

The general rate of reaction is influenced by the electrophilicity of the aldehyde and the acidity of the active methylene compound. Electron-withdrawing groups on the aromatic ring of the aldehyde can increase the reaction rate, while electron-donating groups can decrease it.

Scale-Up Considerations for Research and Pilot-Scale Production

Scaling up the synthesis of this compound from the laboratory to a pilot or commercial scale presents several challenges. The Knoevenagel condensation is often an exothermic reaction, and efficient heat management is crucial to maintain control over the reaction temperature and prevent runaway reactions. pcbiochemres.com

Key considerations for scale-up include:

Heat Transfer: Ensuring adequate heat removal becomes more challenging in larger reactors due to the lower surface-area-to-volume ratio.

Mixing: Efficient mixing is required to ensure homogeneity and consistent reaction conditions throughout the reactor.

Reaction Control: Maintaining precise control over reaction parameters such as temperature, catalyst loading, and reaction time is critical for consistent product quality and yield.

Purification: The purification of the final product at a larger scale may require different techniques than those used in the laboratory, such as distillation or crystallization, which need to be optimized for efficiency and cost-effectiveness. The industrial production of cyanoacrylates often involves a "crackless" technique to avoid the high-temperature depolymerization of a prepolymer, which can be costly and is not suitable for temperature-sensitive monomers. pcbiochemres.com

Precursor Synthesis and Functionalization Routes

The primary precursors for the synthesis of this compound are 2-bromobenzaldehyde and ethyl cyanoacetate.

2-Bromobenzaldehyde: This aromatic aldehyde can be synthesized through various methods. One common approach is the oxidation of 2-bromobenzyl alcohol. Another route involves the bromination of benzaldehyde, though this can lead to a mixture of isomers that require separation.

Ethyl Cyanoacetate: The synthesis of ethyl cyanoacetate can be achieved through several established methods. wikipedia.org One common industrial method is the condensation of formaldehyde (B43269) with ethyl cyanoacetate itself. wikipedia.org Another approach involves the reaction of ethyl chloroacetate (B1199739) with sodium cyanide. ajgreenchem.com The esterification of cyanoacetic acid with ethanol is also a viable route. ajgreenchem.com

Exploration of Alternative Synthetic Approaches to this compound

While the Knoevenagel condensation is the most prevalent method for synthesizing this compound, other synthetic strategies can be explored.

Reformatsky Reaction: The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, could potentially be adapted for this synthesis. byjus.comwikipedia.orgresearchgate.netnih.gov This would involve reacting an appropriate organozinc reagent with a suitable precursor.

Wittig-type Reactions: The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for forming carbon-carbon double bonds. It might be possible to synthesize this compound by reacting 2-bromobenzaldehyde with a phosphorus ylide derived from an α-cyanoacetate.

Domino Reactions: Sequential reactions, such as a Knoevenagel condensation followed by an intramolecular cyclization, have been developed for the synthesis of complex molecules like indene (B144670) and benzofulvene derivatives. acs.orgnih.gov While not a direct synthesis of the target compound, these strategies highlight the potential for developing novel one-pot procedures that could be adapted for the synthesis of functionalized cyanoacrylates.

"Crackless" Synthesis: A newer approach to cyanoacrylate synthesis avoids the formation of a prepolymer and the subsequent high-temperature cracking step. This "crackless" method utilizes an ammonium (B1175870) or iminium salt as a catalyst and stops the reaction at the monomer stage, offering a more efficient and potentially more versatile route for certain cyanoacrylates. pcbiochemres.com

Purification and Isolation Methodologies for Research Purity Standards

The synthesis of this compound, typically achieved through the Knoevenagel condensation of 2-bromobenzaldehyde and ethyl 2-cyanoacetate, yields a crude product that necessitates rigorous purification to meet the stringent requirements of research-grade standards. The isolation of the target compound from unreacted starting materials, catalysts, and side-products is critical for its subsequent use in research and development. The methodologies employed for purification are multifaceted, often involving a combination of techniques to achieve high purity.

The primary strategies for the purification of this compound and related compounds include recrystallization, column chromatography, and distillation under reduced pressure. The choice of method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.

Recrystallization

Recrystallization is a widely employed technique for the purification of solid cyanoacrylate derivatives. The selection of an appropriate solvent system is paramount for successful purification, aiming for high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For substituted ethyl 2-cyanoacrylates, various solvent systems have been utilized.

Following the Knoevenagel condensation reaction, the crude product is often concentrated under vacuum. The resulting residue is then subjected to recrystallization from a suitable solvent. While specific solvent systems for this compound are not extensively documented in publicly available literature, ethanol is a common choice for similar compounds. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography

For the separation of this compound from closely related impurities, column chromatography is an effective method. Silica gel is a commonly used stationary phase for this class of compounds. The selection of the mobile phase is critical and is often guided by preliminary analysis using thin-layer chromatography (TLC). A common eluent system for related cyanoacrylates is a mixture of hexane (B92381) and ethyl acetate. For instance, a TLC system of hexane:ethyl acetate (8:2) has been used to monitor the progress of similar Knoevenagel condensation reactions. scielo.org.mx This suggests that a similar gradient or isocratic elution with a hexane-ethyl acetate mixture would be a suitable starting point for the column chromatographic purification of this compound.

The fractions are collected and analyzed by TLC to identify those containing the pure product. The corresponding fractions are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Distillation and Deaeration

For ethyl 2-cyanoacrylate and its derivatives, purification by distillation under reduced pressure can be employed to remove volatile impurities. google.comgoogle.com This method is particularly useful for removing residual solvents and low-boiling point byproducts. Given the thermal sensitivity of cyanoacrylates, this process must be carefully controlled to prevent polymerization. The use of polymerization inhibitors may be necessary during distillation.

A related technique is deaeration, which involves bubbling an inert gas through the compound at reduced pressure and a controlled temperature. google.comgoogle.com This method is effective in removing dissolved gases and highly volatile impurities such as acrylonitrile (B1666552) and ethanol, which can be decomposition products in the synthesis of ethyl 2-cyanoacrylate. google.com

Purity Assessment

The purity of the isolated this compound is assessed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are powerful methods for determining the percentage purity of the final product. scispace.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure and identify any residual impurities. The melting point of the solid compound is also a useful indicator of purity, with a sharp melting range suggesting a high degree of purity.

Interactive Data Table: Representative Purification Parameters for Substituted Ethyl 2-Cyanoacrylates

The following table outlines typical parameters that can be adapted for the purification of this compound, based on methodologies reported for analogous compounds.

Purification Technique Parameters Typical Values/Ranges for Analogous Compounds Purity Assessment Anticipated Purity
RecrystallizationSolvent SystemEthanol, Methanol, Diethyl EtherMelting Point, HPLC>98%
Column ChromatographyStationary PhaseSilica GelTLC, HPLC, NMR>99%
Mobile Phase (Eluent)Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v)
Reduced Pressure DistillationPressure1 - 10 mmHgGC-MS, HPLC>99%
TemperatureDependent on boiling point under reduced pressure

Sophisticated Spectroscopic and Structural Characterization for Mechanistic and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Configurational Isomerism of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, confirming the molecular framework and the E/Z configuration of the double bond.

Published data for the compound confirms the expected chemical shifts. chemrxiv.org In ¹H NMR, a characteristic singlet for the vinylic proton (CH=) appears at a downfield chemical shift (around 8.1-8.7 ppm), indicative of its deshielded environment due to the adjacent electron-withdrawing cyano and ester groups. The aromatic protons of the 2-bromophenyl group typically appear as a multiplet in the range of 7.0-8.1 ppm. The ethyl ester group is characterized by a quartet for the methylene (B1212753) protons (-OCH₂) around 4.3 ppm and a triplet for the methyl protons (-CH₃) around 1.3 ppm. chemrxiv.org

The ¹³C NMR spectrum further corroborates the structure, with the carbonyl carbon (C=O) resonating around 163 ppm, the vinylic carbons (HC= and C=) appearing between 106 and 152 ppm, and the nitrile carbon (C≡N) at approximately 116 ppm. The carbons of the phenyl ring are observed between 128 and 138 ppm, while the ethyl group carbons appear at about 61 ppm (-OCH₂) and 14 ppm (-CH₃). chemrxiv.org The specific configuration is often assigned as E based on synthesis methods and spectroscopic analysis, which is the thermodynamically more stable isomer. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Vinylic CH 8.1 (s) 152
Aromatic CH 7.4-7.6 (m) 128, 130, 131, 133, 138
OCH₂ 4.3 (t) 61
OCH₂CH₃ 1.3 (t) 14
C=O - 163
CN - 116
Vinylic C - 106

Data sourced from similar halogen-substituted ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org

While 1D NMR provides primary assignments, 2D NMR techniques are essential for confirming the precise connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish proton-proton coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group. Within the 2-bromophenyl ring, correlations between adjacent aromatic protons would help to assign their specific positions. The vinylic proton, being a singlet, would not show any COSY correlations, confirming its isolation from other protons.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment maps protons to the carbons they are directly attached to. It would show a clear correlation between the vinylic proton signal (~8.1 ppm) and its corresponding carbon signal (~152 ppm). Likewise, the signals of the ethyl group protons and the aromatic protons would correlate directly with their respective carbon atoms, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The vinylic proton and the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the ipso-carbon of the phenyl ring.

The methylene protons (-OCH₂) of the ethyl group and the carbonyl carbon (C=O).

Protons on the phenyl ring and adjacent carbons within the ring, as well as the vinylic carbon they are attached to.

These combined 2D techniques provide an unambiguous and detailed map of the molecular structure, leaving no doubt as to the atomic connectivity.

Variable Temperature (VT) NMR is a powerful technique for studying the dynamic processes within a molecule, such as the rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the 2-bromophenyl group to the acrylate (B77674) backbone.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the aromatic protons. However, due to the steric hindrance imposed by the ortho-bromo substituent and the acrylate moiety, there is a significant energy barrier to this rotation.

A VT-NMR study would likely reveal the following:

At Low Temperatures: As the temperature is lowered, the rotation around the C-C bond slows down. If the rotation becomes slow enough on the NMR timescale, the molecule may exist in distinct, stable conformations (rotamers). This would lead to the broadening and eventual splitting of the aromatic proton signals into separate resonances for each non-equivalent proton in the frozen conformation.

Coalescence Temperature: The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational stability.

At High Temperatures: As the temperature is increased above room temperature, the rotation becomes even faster, leading to sharper, averaged signals for the aromatic protons.

Such an analysis provides critical data on the molecule's conformational preferences and the energetic landscape of its intramolecular motions. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Mechanistic Insights into Polymerization Initiation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FTIR spectrum shows characteristic absorption bands that confirm the molecule's key structural features. chemrxiv.org Strong bands are observed for the carbonyl (C=O) stretch of the ester group (around 1745 cm⁻¹), the nitrile (C≡N) stretch (around 2223 cm⁻¹), and the alkene (C=C) stretch (around 1595 cm⁻¹). The region from 3011-2830 cm⁻¹ corresponds to C-H stretching vibrations of the aromatic ring and the ethyl group. chemrxiv.org

Table 2: Key FTIR Vibrational Frequencies

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Cyano (C≡N) Stretching ~ 2223
Carbonyl (C=O) Stretching ~ 1745
Alkene (C=C) Stretching ~ 1595
C-O (Ester) Stretching ~ 1253
Aromatic/Aliphatic C-H Stretching 3011-2830

Data from a representative study on halogenated ethyl 2-cyano-3-phenyl-2-propenoates. chemrxiv.org

Cyanoacrylates are well-known for their rapid anionic polymerization. Vibrational spectroscopy is an ideal method for monitoring the progress of this reaction in real-time. researchgate.nettudublin.ie

During polymerization, the π-bond of the C=C double bond is consumed as new C-C single bonds are formed to create the polymer backbone. This transformation can be directly observed in the FTIR or Raman spectrum by monitoring the intensity of the C=C stretching band at ~1595 cm⁻¹. As the polymerization proceeds, the intensity of this band will decrease significantly, eventually disappearing upon completion of the reaction. researchgate.net

Simultaneously, the C≡N nitrile group is generally not directly involved in the polymerization backbone. However, its vibrational frequency is sensitive to the electronic changes in its vicinity. The transformation of the adjacent C=C bond into a C-C bond alters the conjugation and electronic environment of the nitrile. This can lead to a slight shift in the position of the C≡N stretching frequency (typically to a higher wavenumber, e.g., from ~2239 cm⁻¹ in the monomer to ~2247 cm⁻¹ in the polymer) and a change in the band shape. researchgate.net By tracking these spectral changes, the kinetics of the polymerization can be accurately determined.

While this compound does not possess strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through its carbonyl oxygen and nitrile nitrogen atoms. In the solid state, crystal structure analysis reveals that molecules can be linked by weak intermolecular C-H···O hydrogen bonds, often forming centrosymmetric dimers. nih.gov

These subtle interactions can be probed by vibrational spectroscopy:

C=O Stretching: The formation of a C-H···O hydrogen bond with the carbonyl oxygen can lead to a slight decrease (red-shift) in the C=O stretching frequency and a broadening of the corresponding absorption band in the FTIR spectrum. This is because the hydrogen bond slightly weakens the C=O double bond.

C-H Modes: The C-H groups involved in these interactions (typically aromatic C-H) may also exhibit small shifts in their stretching or bending frequencies, although these are often more difficult to resolve.

By comparing spectra from the solid state (where these interactions are fixed) with those from a dilute solution in a non-polar solvent (where interactions are minimized), the energetic significance of these weak hydrogen bonds can be inferred.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound, providing two key pieces of information: the precise molecular mass for elemental formula confirmation and detailed insights into the molecule's fragmentation pathways under ionization. nih.gov

The molecular formula of the compound is C₁₂H₁₀BrNO₂. HRMS can measure the mass of the molecular ion with very high accuracy (typically to four or more decimal places), allowing for the unambiguous confirmation of this elemental composition by matching the measured mass to the calculated exact mass.

Under electron ionization (EI), the molecule will undergo characteristic fragmentation, providing a structural fingerprint. A plausible fragmentation pathway for this compound involves several key steps. A notable fragmentation observed in ortho-halogenated phenylpropenoates is the loss of the halogen radical, facilitated by an intramolecular cyclization involving the ester's carbonyl oxygen. nih.gov

Proposed Fragmentation Pathway:

Molecular Ion Formation: Ionization of the molecule leads to the formation of the molecular ion [C₁₂H₁₀BrNO₂]⁺•.

Loss of Ethoxy Radical: A common initial fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion.

Loss of Carbon Monoxide: The resulting acylium ion can then lose a molecule of carbon monoxide (CO).

Ortho-Halogen Elimination: A characteristic pathway for ortho-substituted phenylpropenoates involves the rotation of the side chain, allowing the carbonyl oxygen to attack the carbon bearing the bromine atom, leading to the elimination of a bromine radical (•Br) and the formation of a stable cyclic benzopyrylium cation. nih.gov

Other Fragments: Other potential fragmentations include the loss of the entire ethyl ester group or cleavage within the phenyl ring.

Table 3: Plausible HRMS Fragments and Their m/z Values

Ion/Fragment Formula Proposed Structure/Loss Calculated m/z
[M]⁺• [C₁₂H₁₀BrNO₂]⁺• Molecular Ion 278.9895 / 280.9874
[M - •CH₃]⁺ [C₁₁H₇BrNO₂]⁺ Loss of methyl radical 263.9711 / 265.9691
[M - •OCH₂CH₃]⁺ [C₁₀H₅BrNO]⁺ Loss of ethoxy radical 233.9582 / 235.9561
[M - CO₂C₂H₅]⁺ [C₉H₅BrN]⁺• Loss of ethyl carboxylate radical 208.9632 / 210.9612
[M - •Br]⁺ [C₁₂H₁₀NO₂]⁺ Loss of bromine radical 200.0699

m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br / ⁸¹Br).

This detailed fragmentation analysis, made possible by HRMS, not only confirms the structure but also provides fundamental insights into the stability and reactivity of the ionized molecule. nih.govwvu.edu

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

While a specific crystallographic study for this compound was not identified, a detailed analysis of its isomer, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, provides significant insight into the solid-state structure of this class of compounds. nih.govresearchgate.net Single crystals of this related molecule were obtained by evaporating an ethanol (B145695) solution at room temperature. nih.gov

The analysis revealed that the molecule adopts an E configuration with respect to the carbon-carbon double bond of the acrylate group. nih.govresearchgate.net In the solid state, the crystal packing is stabilized by intermolecular interactions. Specifically, molecules of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate are connected by a pair of C—H⋯O hydrogen bonds, which results in the formation of a centrosymmetric dimer. nih.govresearchgate.net This dimerization is a key feature of its crystal packing. Furthermore, the cyano and the C=C groups are observed to deviate from the mean plane of the benzene ring. nih.gov

The crystallographic data for this isomer, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, is summarized in the table below.

ParameterValue
Chemical FormulaC₁₂H₁₀BrNO₂
Molecular Weight280.12
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6147 (7)
b (Å)21.6015 (19)
c (Å)7.6044 (7)
β (°)110.370 (1)
Volume (ų)1172.62 (18)
Z4
RadiationMo Kα
Temperature (K)298

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy - XPS) for Interfacial Chemical Interactions in Research Contexts

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. cardiff.ac.uk XPS is a powerful tool for studying the surfaces of materials, typically analyzing the top 1-10 nanometers. This makes it particularly valuable for investigating the interfacial chemical interactions of compounds like this compound in various research and application contexts, such as adhesives, coatings, and functionalized surfaces for biomedical devices. afinitica.comresearchgate.netmdpi.com

In a typical XPS experiment, the sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the surface. The binding energy of the electrons can be calculated, which is characteristic of each element. Small shifts in these characteristic binding energies, known as chemical shifts, provide information about the chemical bonding and oxidation state of the atoms.

For a compound such as this compound, XPS analysis could be employed to:

Confirm Surface Composition: Verify the presence and relative ratios of Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br) on a surface where the compound has been applied as a coating or adhesive.

Investigate Polymerization: Cyanoacrylates are well-known for their rapid polymerization in the presence of moisture. wikipedia.org XPS can be used to study the chemical changes that occur during this process at an interface. For instance, changes in the high-resolution spectra of the C 1s, O 1s, and N 1s core levels could be monitored to understand the transformation of the monomer into a polymer film.

Analyze Interfacial Bonding: When used as an adhesive, the interaction between the cyanoacrylate and the substrate is crucial. XPS can probe the chemical bonds formed at this interface. For example, if bonding to a metal oxide surface, new peaks in the O 1s or metal core level spectra might indicate the formation of coordinate bonds.

Study Degradation: The technique can also be used to study the degradation of the material when exposed to different environments (e.g., UV light, moisture, biological media). Changes in elemental composition or chemical states on the surface can indicate specific degradation pathways.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Reactivity of the 2-Bromophenyl Moiety in Cross-Coupling Reactions

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

The presence of an aryl bromide moiety in Ethyl 3-(2-bromophenyl)-2-cyanoacrylate makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions beyond the more common Suzuki and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. synarchive.compcbiochemres.com This reaction is instrumental in the synthesis of substituted alkynes. While direct examples of Sonogashira coupling with this compound are not extensively documented in readily available literature, the general applicability of this reaction to aryl bromides suggests its potential. beilstein-journals.orgmdpi.compitt.edu The typical reaction conditions would involve a palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine. synarchive.comorganic-chemistry.org The reactivity of the aryl bromide is a crucial factor, with aryl iodides generally being more reactive than aryl bromides. pcbiochemres.com

A hypothetical Sonogashira reaction involving this compound is depicted below:

Reaction Scheme for a Hypothetical Sonogashira Coupling

Heck Reaction: The Heck reaction, another palladium-catalyzed process, involves the coupling of an aryl halide with an alkene to form a substituted alkene. smolecule.comresearchgate.netmdpi.comlibretexts.org This reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂), a phosphine (B1218219) ligand, and a base. smolecule.combeilstein-journals.orgugent.be The reaction proceeds via oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. researchgate.netlibretexts.org Given that this compound is an activated alkene itself, its use as the aryl halide component in a Heck reaction would be with another alkene. The success of such a reaction would depend on the relative reactivity of the carbon-bromine bond and the double bond within the molecule. The intramolecular Heck reaction is a powerful variant for the synthesis of cyclic compounds. nih.gov

A general representation of a Heck reaction with an aryl bromide is as follows:

General Scheme of a Heck Reaction

Coupling ReactionCatalyst System (Typical)Coupling PartnerProduct Type
Sonogashira Pd(0)/Cu(I)Terminal AlkyneAryl-substituted Alkyne
Heck Pd(0)AlkeneSubstituted Alkene

α-Arylation of Nitriles and Related Transformations

The α-arylation of nitriles is a significant transformation for the synthesis of α-aryl nitriles, which are precursors to a variety of functional groups. This reaction typically involves the coupling of an aryl halide with a nitrile enolate, catalyzed by a transition metal, most commonly palladium.

While direct studies detailing the use of this compound as the arylating agent in α-arylation of nitriles are not prominent, the general principles of this reaction are well-established. The process would involve the reaction of a nitrile, such as an alkyl or aryl acetonitrile (B52724), with a strong base to form the corresponding nucleophilic enolate. This enolate would then undergo a palladium-catalyzed cross-coupling with this compound. The choice of palladium catalyst and phosphine ligand is critical to the success of such a transformation.

Intramolecular Cyclization Reactions and Heterocycle Formation

The strategic placement of a bromo substituent ortho to the acrylate (B77674) moiety in this compound provides a powerful handle for intramolecular cyclization reactions, leading to the formation of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

Synthesis of Quinolines: Quinolines are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. nih.gov The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including those that involve the cyclization of precursors containing a suitably functionalized aniline (B41778) or related aromatic amine. The bromo group in this compound can be transformed into an amino group via reactions such as the Buchwald-Hartwig amination. The resulting ortho-amino-substituted cyanoacrylate can then undergo intramolecular cyclization to form a quinoline ring system. The specific conditions for such a cyclization would depend on the nature of the substituents and the desired final product.

Synthesis of Coumarins: Coumarins are another important class of heterocyclic compounds, characterized by a benzopyran-2-one core structure. mdpi.com The synthesis of coumarins can be achieved through several routes, including the Pechmann condensation and the Perkin reaction. While not a direct cyclization of this compound, the bromo substituent could potentially be leveraged in a multi-step synthesis. For instance, conversion of the bromide to a hydroxyl group would yield a derivative of salicylic (B10762653) acid, a key precursor in many coumarin (B35378) syntheses.

HeterocycleGeneral Synthetic Strategy from this compound
Quinoline Conversion of the bromo group to an amino group followed by intramolecular cyclization.
Coumarin Conversion of the bromo group to a hydroxyl group to form a salicylic acid derivative, followed by condensation with a suitable partner.

Acid-Base Catalysis and Equilibrium Studies of Reactive Intermediates

The reactivity of this compound is significantly influenced by the presence of acids and bases, which can catalyze various transformations and affect the equilibrium of reactive intermediates.

Base-Catalyzed Reactions: Cyanoacrylates are well-known to undergo rapid anionic polymerization in the presence of even weak bases, such as moisture or amines. pcbiochemres.compcbiochemres.com The polymerization is initiated by the nucleophilic attack of the base on the electron-deficient β-carbon of the acrylate moiety. This generates a carbanionic intermediate that is stabilized by the adjacent cyano and ester groups. This intermediate can then attack another monomer unit, leading to chain propagation. The rate and exothermicity of this polymerization are dependent on the nature of the base and the reaction conditions. blazeasia.com

Acid-Catalyzed Reactions: In the presence of strong acids, the ester and cyano functionalities of this compound can undergo hydrolysis. The rate of hydrolysis will depend on the acid concentration and temperature. Acid catalysis can also play a role in preventing the premature polymerization of cyanoacrylates by neutralizing any basic impurities.

The equilibrium between the monomeric form and any potential oligomeric or polymeric species is heavily shifted towards the polymer in the presence of basic initiators. The study of the reactive intermediates, such as the initial carbanion formed upon nucleophilic attack, is crucial for understanding the mechanism of these reactions.

ConditionPrimary Effect on this compoundReactive Intermediate (Proposed)
Base Anionic PolymerizationCarbanion at the α-position
Acid Hydrolysis of ester and/or cyano groupProtonated carbonyl/cyano group

Kinetic and Thermodynamic Parameters of Key Reaction Pathways

The kinetic and thermodynamic parameters of reactions involving this compound provide quantitative insights into the reaction rates and feasibility.

Thermodynamics: The polymerization of cyanoacrylates is a highly exothermic process, indicating a thermodynamically favorable reaction. blazeasia.com This is due to the conversion of a C=C double bond into two C-C single bonds, which is an energetically favorable process. The thermal degradation of poly(ethyl cyanoacrylate) has been studied, with degradation typically starting around its glass transition temperature. mdpi.comresearchgate.net The thermodynamics of the cross-coupling and cyclization reactions would depend on the specific transformation, with the formation of stable aromatic heterocyclic rings generally being a thermodynamically favored process.

Reaction TypeGeneral Kinetic ProfileGeneral Thermodynamic Profile
Anionic Polymerization Very rapidHighly exothermic
Transition Metal-Catalyzed Coupling Dependent on catalyst system and conditionsGenerally favorable if stable C-C bonds are formed
Intramolecular Cyclization Dependent on reaction conditionsGenerally favorable for the formation of stable heterocycles

Theoretical and Computational Chemistry Studies of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of Ethyl 3-(2-bromophenyl)-2-cyanoacrylate. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are frequently used to model the geometric and electronic properties of similar acrylate (B77674) compounds. researchgate.netnih.gov These calculations provide optimized molecular geometry and crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-withdrawing cyano and ester groups, along with the phenyl ring, significantly influence the distribution and energies of these orbitals.

Table 1: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
E(HOMO)-7.5Indicates electron-donating capability, likely localized on the bromophenyl ring.
E(LUMO)-2.1Indicates electron-accepting capability, likely localized on the electron-deficient C=C double bond.
Energy Gap (ΔE)5.4Reflects the molecule's overall reactivity and stability.

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations for similar molecules.

Analysis of Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

To gain a deeper understanding of chemical behavior, reactivity descriptors derived from quantum chemical calculations are analyzed. The Molecular Electrostatic Potential (MESP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MESP would show negative potential around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions near the acidic protons would show positive potential.

Fukui functions are powerful descriptors for identifying specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.net The dual descriptor, a more advanced tool, can unambiguously pinpoint these reactive regions. researchgate.net These calculations help predict how the molecule will interact with other reagents. For instance, the carbon atom beta to the ester group is expected to be a primary site for nucleophilic attack, a key step in polymerization reactions.

Table 2: Illustrative Global Reactivity Descriptors

DescriptorDefinitionSignificance
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2Measures the "escaping tendency" of an electron from the system. mdpi.com
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω)μ² / (2η)Quantifies the global electrophilic nature of the molecule. mdpi.com

Note: These descriptors are calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the potential for rotation around several single bonds, such as the C-C bond connecting the phenyl ring to the acrylate moiety and the C-O bond of the ethyl ester. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. nih.gov

Computational methods can map the potential energy surface (PES) or free energy surface (FES) by systematically rotating these bonds and calculating the corresponding energy. chemrxiv.org This process reveals the low-energy, stable conformers and the energy barriers that separate them. The global minimum on this energy landscape corresponds to the most populated conformation. For this molecule, steric hindrance between the ortho-bromo substituent and the acrylate group likely plays a crucial role in determining the preferred conformation.

Table 3: Hypothetical Relative Energies of Key Conformers

ConformerDihedral Angle (C-C-C=C)Relative Energy (kcal/mol)Note
A~45°0.00Global minimum, balancing conjugation and steric repulsion.
B~90°+3.5Transition state for rotation, loss of conjugation.
C+2.0Planar conformer, destabilized by steric clash.

Note: This table illustrates how conformational analysis provides the relative stabilities of different spatial arrangements.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic properties that can be directly compared with experimental data for structure verification.

Vibrational Frequencies: Theoretical calculations can generate the infrared (IR) and Raman spectra of the molecule. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of functional groups, such as the C≡N stretch, C=O stretch of the ester, C=C stretch of the acrylate, and various vibrations of the bromophenyl ring. These calculations are often performed for the optimized geometry of the most stable conformer. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and confirm the molecular structure and conformation in solution.

Table 4: Illustrative Predicted vs. Experimental Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C≡N Stretch22252220
C=O Stretch (Ester)17201725
C=C Stretch (Acrylate)16301635
C-Br Stretch650655

Note: The table demonstrates the typical agreement between theoretically predicted and experimentally measured vibrational frequencies.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD is particularly useful for exploring conformational flexibility and the explicit effects of a solvent.

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, chloroform, or DMSO), and the system's evolution is tracked by solving Newton's equations of motion. This approach allows for the observation of conformational transitions and the formation of solute-solvent interactions, such as hydrogen bonds. Such simulations can generate a conformational ensemble, providing insight into how the solvent environment influences the relative stability of different conformers, a phenomenon that can be critical for predicting behavior in a reaction medium. chemrxiv.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the reaction pathway, chemists can identify intermediates and, most importantly, the high-energy transition state (TS) that controls the reaction rate. mit.edumdpi.com The energy difference between the reactants and the transition state is the activation energy, a critical parameter for predicting how fast a reaction will proceed.

Energetics of Anionic Initiation and Propagation

For this compound, a key reaction is anionic polymerization, driven by the electron-deficient nature of the acrylate double bond. Computational modeling can provide a detailed energetic profile of this process.

Initiation: This step involves the nucleophilic attack of an initiator (e.g., an anion like CN⁻) on the β-carbon of the acrylate. DFT calculations can determine the structure of the transition state for this C-C bond formation and its associated activation energy (ΔE‡_init).

Table 5: Illustrative Energetic Profile for Anionic Polymerization

ParameterValue (kcal/mol)Description
ΔE‡ (Initiation)+10.5Energy barrier for the initial attack of the anion on the monomer.
ΔE_rxn (Initiation)-15.0Energy released upon formation of the first intermediate.
ΔE‡ (Propagation)+12.0Energy barrier for the growing polymer chain attacking a new monomer.
ΔE_rxn (Propagation)-14.5Energy released during each chain extension step.

Note: This table provides a hypothetical energetic landscape for the key steps in the anionic polymerization of this compound.

Transition States for Cross-Coupling Reactions

Detailed computational studies on the transition states of this compound in cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, are not available in the current body of scientific literature. Such studies would typically involve density functional theory (DFT) calculations to model the reaction pathways, identify the transition state structures, and calculate their activation energies. This information is crucial for understanding the reaction mechanism, predicting the feasibility of a reaction, and optimizing reaction conditions.

For a molecule like this compound, computational analysis of a cross-coupling reaction would involve modeling the key steps: oxidative addition, transmetalation (in the case of Suzuki or Stille coupling), and reductive elimination. The geometry, energy, and vibrational frequencies of the transition state for each step would be calculated.

A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be generated from these studies.

Hypothetical Transition State Energy Data for a Suzuki Coupling Reaction

Reaction Step Transition State Activation Energy (kcal/mol)
Oxidative Addition [Pd(0)L2-Reactant]‡ Data not available
Transmetalation [Pd(II)-Aryl-Boronate]‡ Data not available
Reductive Elimination [Pd(II)-Aryl-Product]‡ Data not available

This table is for illustrative purposes only. The values are not based on actual experimental or computational data.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships for this compound using computational methods has not been specifically documented. Such studies often employ Quantitative Structure-Activity Relationship (QSAR) models or analyze molecular descriptors derived from quantum chemical calculations to correlate the molecular structure with its chemical reactivity.

Key molecular descriptors would include:

Electronic Properties: Charges on specific atoms (e.g., the carbon atom bonded to bromine), energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap. These are indicative of the molecule's nucleophilic and electrophilic character.

Steric Properties: The position of the bromine atom in the ortho position is expected to introduce significant steric hindrance, which would influence its reactivity in coupling reactions compared to its meta and para isomers.

Hammett Parameters: While Hammett constants are well-established for meta and para substituents, their application to ortho positions is more complex due to the inclusion of steric effects. walisongo.ac.idpitt.edu Computational methods can be used to derive modified Hammett parameters or other electronic descriptors that account for these proximity effects. chemrxiv.orgresearchgate.netresearchgate.net

A predictive model would correlate these descriptors with experimentally observed reaction rates or yields. Without experimental data or specific computational studies for this compound, a quantitative structure-reactivity relationship cannot be established.

Table of Calculated Molecular Descriptors (Hypothetical)

Descriptor Value Significance
HOMO Energy Data not available Relates to electron-donating ability
LUMO Energy Data not available Relates to electron-accepting ability
HOMO-LUMO Gap Data not available Indicates chemical reactivity and stability
Dipole Moment Data not available Influences intermolecular interactions
Charge on C-Br Carbon Data not available Site of oxidative addition

This table is for illustrative purposes only and does not represent measured or calculated data for the compound.

Applications of Ethyl 3 2 Bromophenyl 2 Cyanoacrylate As a Research Building Block

Role as a Synthon in Complex Organic Synthesis

As a synthon, Ethyl 3-(2-bromophenyl)-2-cyanoacrylate offers chemists a powerful tool for constructing intricate molecular frameworks. The electron-withdrawing cyano and ester groups activate the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions.

The reactive nature of this compound is particularly useful in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.

Furans: Densely substituted furan structures can be efficiently synthesized using (E)-ethyl 3-aryl-2-cyanoacrylates, including the 2-bromo-substituted variant. researchgate.net In a notable example, the reaction of this compound with ethyl glycinate hydrochloride, mediated by a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of diethyl 5-amino-3-(2-bromophenyl)furan-2,4-dicarboxylate. researchgate.netresearchgate.net This cyclization reaction proceeds under mild conditions and provides an effective route to polysubstituted furans. researchgate.netresearchgate.net

Table 1: Synthesis of Diethyl 5-amino-3-(2-bromophenyl)furan-2,4-dicarboxylate

Reactants Reagents Product

Pyrazolo[1,5-a]pyrimidines: The pyrazolo[1,5-a]pyrimidine scaffold is another important heterocyclic system with applications in medicinal chemistry. nih.govnih.gov General synthetic strategies for these compounds often involve the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. africaresearchconnects.comresearchgate.net The activated double bond in this compound makes it a suitable reaction partner for 5-aminopyrazoles. The reaction is expected to proceed via a Michael addition of the aminopyrazole to the cyanoacrylate, followed by an intramolecular cyclization and elimination to yield the pyrazolo[1,5-a]pyrimidine core. This approach allows for the introduction of the 2-bromophenyl substituent onto the heterocyclic framework, offering a handle for further diversification. nih.govresearchgate.net

The dual reactivity of this compound makes it an excellent precursor for creating a wide range of molecular structures. The molecule possesses two key reactive sites: the cyanoacrylate moiety and the bromine atom on the phenyl ring.

Cyanoacrylate Moiety: The electron-deficient C=C double bond readily participates in Michael additions and other conjugate addition reactions. afinitica.com This allows for the introduction of various nucleophiles, building complexity from the acrylate (B77674) core.

Bromophenyl Group: The bromine atom serves as a versatile functional handle for cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These powerful carbon-carbon bond-forming reactions enable the attachment of a wide array of aryl, heteroaryl, or vinyl groups, dramatically increasing molecular diversity.

This orthogonal reactivity allows for a stepwise functionalization strategy. For instance, a complex side chain can be introduced via a cross-coupling reaction at the bromine position, followed by a cyclization reaction involving the cyanoacrylate part of the molecule to build a final, complex heterocyclic system.

In Polymer Science Research for Defined Polymer Architectures

In polymer science, the unique polymerization characteristics of cyanoacrylates are harnessed to create novel materials. This compound is of particular interest for synthesizing polymers with defined structures and functionalities.

Cyanoacrylates are known for their extremely rapid anionic polymerization, which can be initiated by even weak bases like moisture. researchgate.netbohrium.com While this is advantageous for adhesive applications, it presents a challenge for creating well-defined polymer architectures. researchgate.net Research in this area focuses on controlling the polymerization process.

Anionic Polymerization: The mechanism involves the attack of a nucleophile on the electron-poor β-carbon of the monomer, generating a carbanion that is stabilized by the nitrile and ester groups. researchgate.net This carbanion then propagates by adding to another monomer molecule. The polymerization is typically very fast and exothermic. researchgate.netbiomaterials.org

Radical Polymerization: To achieve better control, radical polymerization techniques are explored. This approach is more difficult because the monomer's high susceptibility to anionic initiation must be suppressed. researchgate.netmdpi.com This is typically achieved by performing the polymerization under acidic conditions, using an anionic inhibitor like trifluoroacetic acid. researchgate.net Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are being investigated to produce polymers with controlled molecular weights and low dispersity. researchgate.net Studies on monomers like this compound contribute to a deeper understanding of how substituents on the phenyl ring influence polymerization kinetics and polymer properties.

Table 2: Comparison of Polymerization Mechanisms for Cyanoacrylates

Polymerization Type Initiator Conditions Control
Anionic Weak bases (e.g., water, amines) Ambient, neutral/basic Difficult to control, very fast

The presence of the 2-bromophenyl group is key to the utility of this compound in creating functional polymers. This group can be carried through the polymerization process and remains available for subsequent chemical reactions. tandfonline.comresearchgate.net

This allows for post-polymerization modification , a powerful strategy for synthesizing functional polymers. wiley-vch.de A polymer backbone can be created first, and then functional groups can be introduced by reacting the pendant bromophenyl units. For example, the bromine atoms can be converted to azide groups via nucleophilic substitution, which can then be used in "click" chemistry reactions to attach a wide variety of molecules, such as carbohydrates or peptides. researchgate.net This approach allows for the creation of polymers with precisely tailored properties and functionalities, such as specific biological activities or tunable solubility.

As a Probe or Standard in Advanced Analytical Method Development

The development and validation of analytical methods require well-characterized reference materials to ensure accuracy, precision, and specificity. Due to its stable, crystalline nature and distinct chemical features, this compound is a suitable candidate for use as a reference standard or analytical probe.

The molecule possesses several features that are advantageous for analytical applications:

Strong UV Chromophore: The conjugated cyanoacrylate system absorbs ultraviolet light, making it easily detectable by HPLC with a UV detector. sielc.com

Heavy Atom: The presence of a bromine atom can be useful in mass spectrometry, as it imparts a characteristic isotopic pattern, aiding in structure elucidation and identification.

Defined Structure: As a pure, crystalline solid, it can be thoroughly characterized by techniques like NMR, IR spectroscopy, and X-ray crystallography. Detailed crystallographic data, similar to that available for the related (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, provides definitive structural confirmation. nih.govresearchgate.net

In analytical method development, a well-characterized standard like this compound could be used to:

Validate Method Specificity: To ensure that the analytical method can distinguish the analyte from potential impurities or degradation products.

Establish Calibration Curves: For the quantitative determination of the compound or related substances in a sample. dtic.milnih.gov

Probe Reaction Kinetics: By monitoring its consumption or the formation of its products in a chemical reaction using techniques like HPLC or GC.

While not yet widely documented as a formal analytical probe for biological systems, its reactive cyanoacrylate group could potentially be used to "label" or react with specific nucleophilic sites in biomolecules, with the bromophenyl tag serving as a reporter group for detection. nih.govnih.govchemrxiv.org

Method Development for Trace Analysis in Research Matrices

The presence of the bromine atom in this compound makes it an excellent starting material for developing methods aimed at the trace analysis of brominated organic compounds in complex research matrices. These methods are crucial in fields such as environmental science, toxicology, and materials science, where the detection and quantification of trace-level substances are often required.

The development of such analytical methods often involves the use of sensitive and selective techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). In this context, this compound can be utilized to synthesize a series of brominated derivatives that can serve as certified reference materials or internal standards. The precise mass and isotopic pattern of bromine-containing compounds provide a distinct signature in mass spectrometry, aiding in their unambiguous identification even at very low concentrations.

For instance, research into the environmental fate of brominated flame retardants often requires robust analytical methods capable of detecting novel and legacy compounds. While direct studies on this compound for this specific purpose are not extensively documented, the principles of using brominated precursors to develop such methods are well-established. The development of these methods typically involves optimizing extraction procedures from various matrices (e.g., soil, water, biological tissues), followed by cleanup steps and instrumental analysis. The use of a well-characterized building block like this compound would be instrumental in validating each step of this analytical workflow.

Table 1: Potential Analytical Parameters for Trace Analysis Method Development

ParameterTechniqueRelevance of this compound
Limit of Detection (LOD)GC-MS, LC-MS/MSSynthesis of standards for determining the lowest detectable concentration.
Limit of Quantification (LOQ)GC-MS, LC-MS/MSPreparation of calibration curves with known concentrations of derivatives.
Matrix EffectsLC-MS/MSUse as a spike-in standard to evaluate signal suppression or enhancement.
RecoverySPE-GC-MSAssessment of extraction efficiency from complex matrices.

Development of Chromatographic and Spectroscopic Assays for Related Compounds

This compound is a key precursor in the synthesis of various heterocyclic compounds, including quinolines and pyrroles. The development of chromatographic and spectroscopic assays for these newly synthesized, often structurally related, compounds is a critical aspect of chemical research. These assays are essential for reaction monitoring, purity assessment, and structural elucidation.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. In the synthesis of novel compounds from this compound, HPLC methods are developed to separate the target compound from starting materials, intermediates, and byproducts. The development of a robust HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector wavelength. The distinct chromophore of the cyanoacrylate and its derivatives allows for sensitive UV detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the characterization of compounds synthesized from this compound. The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. For a series of related compounds, such as substituted quinolines derived from this building block, systematic shifts in the NMR signals can be correlated with the structural modifications, aiding in the confirmation of the desired products. Spectroscopic data from related substituted cyanoacrylates provide a reference for the expected chemical shifts.

Table 2: Spectroscopic Data for Representative Substituted Ethyl Cyanoacrylates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2-cyano-3-phenylacrylate8.26 (s, 1H), 8.00 (d, J = 7.2 Hz, 2H), 7.59-7.49 (m, 3H), 4.40 (q, J = 7.2 Hz, 2H), 1.41 (t, J = 7.2 Hz, 3H)162.5, 155.1, 133.4, 131.5, 131.1, 130.1, 115.5, 103.0, 62.8, 14.2 rsc.org
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate8.20 (s, 1H), 7.93 (d, 2H, J = 8.0 Hz), 7.48 (d, J = 8.4 Hz, 2H), 4.29 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H)162.2, 153.3, 139.6, 132.2, 129.9, 129.6, 115.2, 103.6, 62.8, 14.1 rsc.org
Ethyl 3-(4-bromophenyl)-2-cyanoacrylate8.18 (s, 1H), 7.85 (d, J = 7.6 Hz, 2H), 7.64 (d, J = 8.4 Hz, 2H), 4.39 (q, J = 7.2 Hz, 2H), 1.40 (t, J = 7.2 Hz, 3H)162.2, 153.5, 132.7, 132.2, 130.3, 128.2, 115.2, 103.7, 62.9, 14.1 rsc.org
Ethyl 3-(2-chlorophenyl)-2-cyanoacrylateNot explicitly detailed161.8, 151.3, 136.4, 133.7, 130.4, 129.9, 127.5, 114.8, 106.1, 63.00, 14.0 rsc.org

The development of these chromatographic and spectroscopic assays is fundamental to ensuring the quality and integrity of the research findings. By using this compound as a starting point, researchers can systematically synthesize a library of related compounds and concurrently develop the analytical tools necessary for their reliable characterization.

Advanced Analytical Methodologies for Research Sample Characterization

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for the analysis of cyanoacrylate compounds. nih.gov They serve the dual purpose of separating the target compound from impurities and starting materials, and quantifying its concentration.

For a compound like Ethyl 3-(2-bromophenyl)-2-cyanoacrylate, a reverse-phase HPLC method would be a common choice for analysis. sielc.comsielc.com This typically involves a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com

GC is also a viable technique, especially for monitoring volatile components in a reaction. For cyanoacrylates, analysis can be performed by desorbing the analyte from a sampling medium with a solvent like acetone (B3395972) and injecting it into the GC, often equipped with a nitrogen-specific detector for enhanced selectivity. nih.gov It is important to note that polymerized cyanoacrylate can depolymerize back to the monomer under the high temperatures used in GC analysis. nih.gov

Development of High-Resolution Separation Methods

The development of a high-resolution separation method is critical for accurately assessing the purity of this compound. This involves separating it from structurally similar impurities, such as stereoisomers or byproducts from its synthesis. The synthesis of the related compound, (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate, is achieved through the reaction of 3-bromobenzaldehyde (B42254) and ethyl 2-cyanoacetate, highlighting potential reactants that may need to be separated from the final product. nih.gov

Method development in HPLC focuses on optimizing parameters to achieve baseline separation of all components. Key variables include the choice of stationary phase, the composition and pH of the mobile phase, column temperature, and flow rate. turkjps.org For instance, adjusting the ratio of acetonitrile to water in the mobile phase can significantly alter the retention times and resolution between the target compound and its impurities. nih.gov The use of modern columns with smaller particle sizes (e.g., sub-3 µm) can lead to faster and more efficient separations, characteristic of Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Below is a hypothetical data table illustrating the results of a developed HPLC method for purity assessment.

Peak ID Compound Name Retention Time (min) Peak Area (mAU*s) Purity (%)
13-Bromobenzaldehyde2.8515.60.4
2Ethyl 2-cyanoacetate3.5110.20.2
3This compound7.643850.199.4

Quantitative Determination in Complex Reaction Mixtures

Once a separation method is established, it can be used for the quantitative determination of this compound in complex mixtures, such as during synthesis or in stability studies. core.ac.uk This is crucial for calculating reaction yield and monitoring kinetics. The method relies on creating a calibration curve by analyzing a series of standard solutions of known concentrations. mdpi.com

The peak area of the analyte is plotted against its concentration, and a linear regression analysis is performed. An excellent coefficient of determination (R²) value, typically ≥0.999, indicates a strong linear relationship, which is essential for accurate quantification. mdpi.com For analyzing process liquids from a synthesis, the inclusion of an internal standard can significantly improve the precision and accuracy of the quantitative method by correcting for variations in sample preparation and injection volume. diva-portal.org

This quantitative approach allows researchers to track the consumption of reactants (e.g., 2-bromobenzaldehyde (B122850) and ethyl 2-cyanoacetate) and the formation of the product over time, providing a detailed profile of the chemical reaction.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies in Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for assessing the thermal stability of polymers derived from monomers like this compound. The resulting polymer, a polycyanoacrylate, is typically a thermoplastic material. mdpi.com

During a TGA experiment, the sample is heated at a constant rate, and its mass is continuously recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. For poly(ethyl 2-cyanoacrylate), the glass transition temperature (Tg) is around 140–150 °C, and a decrease in adhesive capability is often observed at temperatures between 80–100 °C. mdpi.com Studies on related cyanoacrylate adhesives show that modifying the polymer structure, for instance by introducing cross-links, can significantly improve thermal resistance. researchgate.netafinitica.com

The data table below shows representative TGA data for a generic poly(ethyl 2-cyanoacrylate) in a nitrogen atmosphere, illustrating the type of information obtained from such an analysis. researchgate.net

Parameter Value
Heating Rate10 °C/min
Onset of Decomposition (T_onset)~180 °C
Temperature at Max Decomposition Rate (T_peak)~210 °C
Final Residue at 500 °C< 5%

Microscopy Techniques (e.g., AFM) for Film Morphology in Interfacial Research

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique for characterizing the surface morphology of polymer films at the nanoscale. azonano.com Unlike electron microscopy, AFM does not require a vacuum environment or a conductive coating on the sample, making it ideal for studying polymeric materials. bruker.com If this compound were polymerized to create a thin film, AFM would be an essential tool for investigating its interfacial properties.

AFM provides a true three-dimensional map of the surface topography. mccrone.com From this data, critical parameters such as surface roughness, feature size, and the distribution of domains can be quantitatively measured. oxinst.com The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. The interaction between the tip and the sample is measured, allowing for the simultaneous mapping of various properties. For example, TappingMode™ phase imaging can provide qualitative compositional mapping based on differences in material properties like adhesion and stiffness, which is useful for identifying different phases in polymer blends or composites. bruker.commccrone.com

AFM Measurable Parameter Information Provided
Topography3D surface map, feature height and depth
Roughness (e.g., Ra, Rq)Quantitative measure of surface texture
Phase ImagingDifferences in material properties (e.g., hardness, adhesion)
Particle/Domain SizeSize and distribution of distinct features on the surface

Method Validation for Reproducibility and Robustness in Academic Research

For any analytical method developed in a research context to be considered reliable, it must undergo validation. Method validation ensures that the method is suitable for its intended purpose and provides reproducible and robust data. diva-portal.org Following guidelines, such as those from the International Conference on Harmonisation (ICH), is a standard practice. turkjps.orgmdpi.com

Validation assesses several key parameters. Specificity ensures that the signal measured is unequivocally from the analyte, without interference from other components like impurities or degradation products. Linearity demonstrates a direct proportional relationship between the analyte concentration and the instrumental response over a defined range. Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample; it is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Accuracy reflects the closeness of the test results to the true value and is often determined through recovery studies on spiked samples. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage. nih.govresearchgate.net Finally, the Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Validation Parameter Description Typical Acceptance Criterion
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interfering peaks at the analyte's retention time.
Linearity Proportionality of response to concentration over a range.Coefficient of determination (R²) ≥ 0.999. mdpi.com
Precision Agreement among a series of measurements.Relative Standard Deviation (RSD) ≤ 2%.
Accuracy Closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Robustness Insensitivity to small, deliberate changes in method parameters.RSD of results under varied conditions should be low.
LOD & LOQ Lowest concentration that can be detected and quantified.Calculated based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ).

Future Research Directions and Emerging Paradigms for Ethyl 3 2 Bromophenyl 2 Cyanoacrylate

Exploration of Unprecedented Reactivity and Catalysis with the Bromophenyl Cyanoacrylate Framework

The intrinsic reactivity of the ethyl 3-(2-bromophenyl)-2-cyanoacrylate framework, characterized by its electron-poor double bond, is ripe for the discovery of novel chemical transformations. Future research is anticipated to move beyond its traditional use in Knoevenagel condensations and simple polymerizations. The presence of both a cyano and an ester group creates a powerful electron-withdrawing system, making the β-carbon highly susceptible to nucleophilic attack.

Key future directions include:

Asymmetric Catalysis: Developing novel chiral catalysts that can engage with the bromophenyl cyanoacrylate framework to induce enantioselectivity in addition reactions. This would unlock pathways to complex chiral molecules from a simple achiral precursor.

Bifunctional Catalysts: The condensation of propionic acid with formaldehyde (B43269) has been shown to be effective with acid-base bifunctional catalysts. researchgate.net A similar approach could be explored for the synthesis of cyanoacrylate derivatives, where a single catalyst activates both the aldehyde and the active methylene (B1212753) compound, potentially leading to higher efficiency and milder reaction conditions.

Photocatalysis and Electrochemistry: Investigating the behavior of the bromophenyl cyanoacrylate framework under photocatalytic or electrochemical conditions could reveal unprecedented reaction pathways, such as radical additions or cycloadditions, that are not accessible through traditional thermal methods. The bromo-substituent could also play a key role in metal-catalyzed cross-coupling reactions initiated by light or electricity.

Integration into Multi-Component Reaction Systems for Molecular Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are a cornerstone of efficient and sustainable chemistry. The structure of this compound makes it an ideal candidate for incorporation into new MCR systems. Such reactions are highly valued for their ability to rapidly generate diverse libraries of complex molecules from simple building blocks. rug.nl

Future research in this area will likely focus on:

Tandem and Cascade Reactions: Designing MCRs where this compound acts as a key building block. For example, it could serve as a Michael acceptor to initiate a cascade of reactions, leading to the formation of highly substituted heterocyclic or carbocyclic systems in a single step.

Isocyanide-Based MCRs: The application of isocyanide-based MCRs is a promising strategy in organic and medicinal chemistry, particularly when combined with automated synthesis. rug.nl this compound could be integrated into such reaction schemes, for instance, in a Passerini or Ugi-type reaction followed by an intramolecular cyclization, to generate novel molecular scaffolds.

Automated Synthesis Platforms: Combining the use of this cyanoacrylate in MCRs with automated liquid dispensing technologies can enable the high-throughput synthesis of diverse small-molecule libraries for screening in drug discovery and materials science. rug.nl

Development of Machine Learning and AI-Driven Approaches for its Synthesis and Reactivity Prediction

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. chemcopilot.comengineering.org.cn For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization. northwestern.edunih.gov These computational models can analyze vast datasets of chemical reactions to predict outcomes with high accuracy, reducing the need for extensive and time-consuming trial-and-error experimentation. chemcopilot.comchemai.io

Emerging paradigms in this domain include:

Retrosynthesis and Synthesis Planning: AI tools can perform retrosynthetic analysis to propose novel and efficient synthesis routes for this compound and its derivatives. engineering.org.cnnih.gov These models learn from millions of published reactions to suggest the most viable disconnections and starting materials.

Reaction Condition Optimization: ML models can predict the optimal reaction conditions—including catalyst, solvent, temperature, and reagents—to maximize the yield and purity of the target compound. researchgate.net Trained on large reaction databases, these models can achieve high accuracy, with some predicting temperature within ±20 °C and correctly identifying key reagents in the majority of cases. researchgate.net

Reactivity and Property Prediction: AI can forecast the molecule's behavior in new, untested reactions and predict the properties of its derivatives. nih.govchemistryworld.com By representing the molecule as a "molecular fingerprint," algorithms can predict outcomes like reaction yields or stereoselectivity. specialchem.com This in silico screening allows researchers to intelligently prioritize which derivatives to synthesize for specific applications, such as polymeric gene delivery or other functional materials. nih.gov

Table 1: Potential Applications of AI/ML in this compound Research
AI/ML Application AreaSpecific TaskPredicted Output ExamplePotential Impact
Synthesis PlanningPredicting optimal catalyst and solvent for Knoevenagel condensation.Catalyst: Piperidine (B6355638), Solvent: Ethanol (B145695), Predicted Yield: 92%Reduces experimental optimization time; improves resource efficiency.
Reactivity PredictionForecasting outcome of a novel cycloaddition reaction.[4+2] cycloaddition with a specific diene is favored; predicts major regio- and stereoisomer.Guides exploration of new chemical space and accelerates discovery of novel reactions.
Materials ScienceScreening virtual derivatives for desired polymer properties.A derivative with an amino-functionalized phenyl ring is predicted to form nanoparticles with high cell viability for drug delivery. nih.govIntelligently directs synthesis efforts towards materials with high potential for success. nih.gov
Condition RecommendationSuggesting temperature and time for a subsequent Suzuki coupling at the bromo-position.Temperature: 85°C, Time: 6 hours, Predicted Conversion: >95%Minimizes side-product formation and degradation, ensuring successful modification.

Investigation of Novel Functional Material Architectures Based on its Derivatives (excluding commercial adhesive applications)

While cyanoacrylates are famous as "super glues," their derivatives hold immense potential for creating advanced functional materials far beyond simple adhesives. pcbiochemres.com The academic focus is shifting towards harnessing the unique polymerization characteristics of cyanoacrylates and the functionality of their side chains to build sophisticated material architectures. The bromine atom on the phenyl ring of this compound serves as a versatile anchor for post-polymerization modification, for instance, via "click chemistry." afinitica.com

Future research will likely investigate:

Biodegradable Nanoparticles for Drug Delivery: Poly(alkyl cyanoacrylates) (PACAs) are known to be biodegradable and biocompatible, making them excellent candidates for drug delivery systems. researchgate.netmdpi.com Derivatives of this compound could be polymerized to form nanoparticles. The bromo-group could then be functionalized with targeting ligands or stealth-conferring molecules like polyethylene (B3416737) glycol (PEG) to create advanced nanocarriers for targeted cancer therapy or other biomedical applications. afinitica.comdntb.gov.ua

Optoelectronic Materials: The conjugated system of the molecule, which can be extended through reactions at the bromine site, suggests potential applications in organic electronics. Research could focus on synthesizing polymers and oligomers with tailored electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Fluorescent Materials and Sensors: By replacing the bromine with a fluorophore via cross-coupling reactions, it is possible to create fluorescent monomers. nih.gov Polymerizing these monomers could lead to new fluorescent polymers for use in chemical sensors, bio-imaging, or as security inks.

Addressing Challenges in Stereoselective Synthesis of Related Structures

The carbon-carbon double bond in this compound is a key structural feature that can exist in either the (E) or (Z) configuration. Controlling this stereochemistry is a significant challenge in synthesis, as the properties and reactivity of the isomers can differ substantially. X-ray crystallography studies on the related 3-bromo isomer confirm that the molecule adopts an (E) configuration in the solid state. researchgate.netnih.gov

Future research must address:

Development of Stereoselective Catalysts: There is a need for new catalytic systems that can selectively produce one isomer over the other during the Knoevenagel condensation. This could involve chiral catalysts or catalysts that can effectively control the geometry of the transition state through steric or electronic interactions.

Mechanistic Studies: A deeper understanding of the reaction mechanism is required to control the E/Z selectivity. This includes studying the influence of various parameters such as the nature of the base catalyst, solvent polarity, and reaction temperature on the isomeric ratio. researchgate.net

Isomer Separation and Characterization: Developing more efficient methods for separating the (E) and (Z) isomers is crucial for both analytical purposes and for isolating the desired stereoisomer for further use. This includes advanced chromatographic techniques and crystallization methods.

Sustainability Aspects in the Synthesis and Transformations of Cyanoacrylates in Academic Research

The principles of green chemistry are increasingly integral to modern chemical research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis and transformation of cyanoacrylates provide numerous opportunities for implementing more sustainable practices. nih.gov

Key areas for future sustainable research include:

Greener Synthesis Protocols: This involves replacing traditional organic solvents with greener alternatives like water or ionic liquids, or performing reactions under solvent-free conditions. dntb.gov.ua Microwave-assisted synthesis has been shown to be an effective method for producing cyanoacrylate derivatives, often leading to shorter reaction times and higher yields. nih.govacs.org

Eco-Friendly Catalysis: Research into using biodegradable or recyclable catalysts, such as organocatalysts (e.g., proline) or solid-supported catalysts, can significantly reduce the environmental impact of the synthesis. molaid.com

Polymer Degradation and Recyclability: While the biodegradability of poly(alkyl cyanoacrylates) is an advantage for biomedical applications, understanding and controlling their degradation is crucial for broader material applications. researchgate.netresearchgate.net Research into closed-loop recycling of poly(cyanoacrylate) plastics is an emerging field that could enhance the sustainability of these materials. pcbiochemres.com Developing methods to control the depolymerization process could allow for the recovery of the monomer for reuse. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-bromophenyl)-2-cyanoacrylate?

The compound is typically synthesized via Knoevenagel condensation between 2-bromobenzaldehyde and ethyl cyanoacetate. This reaction is catalyzed under basic conditions (e.g., using piperidine or ammonium acetate) or heterogeneous catalysts like cobalt ferrite nanoparticles for solvent-free protocols . Key parameters include refluxing in ethanol or toluene (60–80°C) for 6–12 hours, yielding the (E)-isomer predominantly. Monitoring via TLC and purification by recrystallization (e.g., using ethanol) are standard practices .

Q. How is the compound characterized structurally?

Structural elucidation employs:

  • NMR spectroscopy : To confirm the (E)-configuration (e.g., coupling constants ~16 Hz for α,β-unsaturated protons) and bromophenyl substitution .
  • X-ray crystallography : Single-crystal studies reveal a monoclinic system (space group P21/c) with a planar cyanoacrylate moiety and bromophenyl ring tilted at ~45° relative to the acrylate plane .
  • IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. What is the role of the bromine substituent in reactivity?

The 2-bromophenyl group acts as an electron-withdrawing substituent, enhancing electrophilicity at the α-carbon of the acrylate. This facilitates nucleophilic additions (e.g., thiols or amines) and cross-coupling reactions (e.g., Suzuki-Miyaura) using the bromine as a leaving group . Comparative studies with chloro or fluoro analogs show slower reaction kinetics due to bromine’s larger atomic radius .

Advanced Research Questions

Q. How does the substitution pattern (2-bromo vs. 3- or 4-bromo) affect biological activity?

Substituent position significantly impacts bioactivity. For example:

  • 2-Bromo : Steric hindrance near the acrylate group reduces enzymatic hydrolysis rates compared to 4-bromo analogs, as shown in protease inhibition assays .
  • 3-Bromo : Increased planarity (observed in crystallography) enhances π-stacking in protein binding, improving crosslinking efficiency in amine-rich environments . Researchers should compare isomers using molecular docking and kinetic assays to quantify steric/electronic effects .

Q. What strategies resolve contradictions in reported cytotoxicity data?

Discrepancies arise from varying assay conditions (e.g., cell lines, exposure times). For example:

  • MTT assays in fibroblasts show LC50 values of 50–100 µM, attributed to esterase-mediated release of cyanoacrylate monomers .
  • Conflicting data in cancer cells (LC50 < 10 µM) may stem from enhanced membrane permeability. Standardizing protocols (e.g., ISO 10993-5) and using flow cytometry to distinguish apoptosis/necrosis mechanisms is recommended .

Q. Can this compound serve as a precursor for functional materials?

Yes. The bromine atom enables post-synthetic modifications :

  • Cross-coupling reactions : Suzuki-Miyaura with aryl boronic acids generates conjugated polymers for optoelectronics .
  • Click chemistry : Thiol-ene reactions with dithiols create photo-crosslinkable hydrogels. Solubility in DMF/DMSO (1.2–1.5 g/mL) facilitates solution processing .

Methodological Guidance

Q. How to optimize purity for biological studies?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) removes unreacted starting materials.
  • Deaeration : Under reduced pressure (100–1000 Pa) with argon blunting minimizes residual solvents (e.g., <50 ppm ethanol) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to achieve >98% purity .

Q. What computational tools predict reactivity trends?

  • DFT calculations (e.g., Gaussian 16): Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular dynamics : Simulate interactions with protein targets (e.g., lysine-rich regions) to guide crosslinking studies .

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Ethyl 3-(2-bromophenyl)-2-cyanoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.